Mezigdomide - 2259648-80-9

Mezigdomide

Catalog Number: EVT-2579684
CAS Number: 2259648-80-9
Molecular Formula: C32H30FN5O4
Molecular Weight: 567.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mezigdomide is a novel Cereblon E3 Ligase Modulator (CELMoD) developed for its enhanced activity in multiple myeloma (MM) cells. [] It belongs to a class of compounds derived from immunomodulatory drugs (IMiDs) but exhibits greater potency and efficacy, particularly against cells resistant to earlier IMiDs like lenalidomide and pomalidomide. [, , ] Mezigdomide's primary role in scientific research is to investigate its potential as a therapeutic agent for MM by studying its mechanism of action, efficacy in pre-clinical models, and exploring its synergistic potential with other anti-myeloma agents. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Optimizing dosing schedules: Research is ongoing to determine the optimal dose and schedule of Mezigdomide in combination with other anti-myeloma agents to maximize efficacy and minimize side effects. [, , , , , , , , , , , , , , , , , , , , ]
  • Exploring novel combinations: Combining Mezigdomide with emerging therapeutic modalities, such as bispecific antibodies and CAR T cells, is a promising avenue for future research. [, , , ]
Synthesis Analysis

The synthesis of mezigdomide involves several complex steps aimed at creating a compound with high affinity for cereblon. One method described includes the use of a Petasis reaction to form an α-aminonitrile intermediate, which is then coupled with lenalidomide through reductive amination. This approach emphasizes the importance of maintaining robust cereblon affinity throughout the synthesis process . Additionally, recent advancements have highlighted the use of hexafluoroisopropanol to accelerate reaction conversions and broaden substrate scope .

Molecular Structure Analysis

Mezigdomide's molecular structure has been elucidated through crystallographic studies. The compound forms a ternary complex with cereblon and its substrate IKZF1, demonstrating a binding mode that is crucial for its mechanism of action. The crystal structure has been resolved to a high resolution of 2.15 Å, revealing detailed interactions at the binding interface, including hydrogen bonds between the ligand and key residues in cereblon . The structural data indicates that mezigdomide adopts a conformation that allows for optimal interaction with cereblon, which is essential for its function as a CELMoD.

Chemical Reactions Analysis

The chemical reactions involving mezigdomide primarily focus on its interactions with cereblon and target substrates. The binding of mezigdomide to cereblon induces a conformational change that enhances the recruitment of IKZF1 and IKZF3 for proteasomal degradation. This process is critical in modulating cellular pathways associated with multiple myeloma. The efficiency of this mechanism is influenced by factors such as the concentration of mezigdomide and the intrinsic properties of the target proteins .

Mechanism of Action

Mezigdomide exerts its therapeutic effects through a well-defined mechanism involving the modulation of cereblon. Upon binding to cereblon, mezigdomide stabilizes its closed conformation, which significantly increases the percentage of cereblon available to recruit IKZF1 and IKZF3 as substrates for degradation. This leads to reduced levels of these transcription factors, thereby affecting downstream signaling pathways crucial for myeloma cell survival and proliferation . The unique binding characteristics of mezigdomide allow it to achieve greater efficacy compared to other compounds in its class.

Physical and Chemical Properties Analysis

Mezigdomide possesses distinct physical and chemical properties that contribute to its function as a therapeutic agent. Key properties include:

  • Molecular Weight: Specific molecular weight data has not been disclosed but is essential for understanding pharmacokinetics.
  • Solubility: Studies indicate favorable solubility profiles in relevant biological media.
  • LogD: Distribution coefficients at pH 7.4 suggest moderate lipophilicity, which is advantageous for membrane permeability.
  • Protein Binding: High binding affinity to human serum albumin has been observed, indicating potential implications for its pharmacokinetic behavior .
Applications

Mezigdomide is primarily being investigated for its applications in treating multiple myeloma, particularly in patients who have become resistant to other therapies such as immunomodulatory agents. Its ability to selectively degrade key transcription factors makes it a promising candidate for addressing challenges related to drug resistance in hematological malignancies . Additionally, ongoing research may expand its applications into other malignancies where similar mechanisms are implicated.

Properties

CAS Number

2259648-80-9

Product Name

Mezigdomide

IUPAC Name

4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile

Molecular Formula

C32H30FN5O4

Molecular Weight

567.6 g/mol

InChI

InChI=1S/C32H30FN5O4/c33-26-16-23(17-34)8-9-27(26)37-14-12-36(13-15-37)18-21-4-6-22(7-5-21)20-42-29-3-1-2-24-25(29)19-38(32(24)41)28-10-11-30(39)35-31(28)40/h1-9,16,28H,10-15,18-20H2,(H,35,39,40)/t28-/m0/s1

InChI Key

YTINZZFBHWSAGL-NDEPHWFRSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F

Solubility

not available

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.